rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Medicinal Chemistry Organic Synthesis Chiral Building Blocks

Sourcing a cyclopropane building block with incorrect stereochemistry compromises SAR studies and invalidates chiral synthesis routes. rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate (CAS 1883302-66-6) is the exact (1R,2R) stereoisomer required for replicating published biological activity. Key supply and technical specifications: • Stereochemical Integrity: Defined (1R,2R) configuration essential for HCV NS3 protease inhibitor and bradykinin B1 antagonist research. • Orthogonal Protection: Benzyl ester enables selective hydrogenolysis deprotection, leaving acid-sensitive nitrile and cyclopropane intact. • Supply Consistency: Routinely sourced at 98% purity, ideal for focused library synthesis and late-stage diversification.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B11762107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)OCC2=CC=CC=C2)C#N
InChIInChI=1S/C12H11NO2/c13-7-10-6-11(10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6,8H2/t10-,11+/m0/s1
InChIKeyZUNQADJXIOXQCV-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate Overview


rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate (CAS 1883302-66-6) is a chiral cyclopropane building block characterized by a (1R,2R) stereochemical configuration, a benzyl ester protecting group, and a nitrile moiety on the cyclopropane ring . It has a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol . The compound is primarily sourced for research and further manufacturing use, with commercial suppliers typically offering purities of 98% . As a member of the nitrile-substituted cyclopropane class, it belongs to a group of compounds recognized for diverse biological activities, including applications as hepatitis C virus (HCV) NS3 protease inhibitors, bradykinin β1 antagonists, nicotinamide phosphoribosyl transferase (NAMPT) inhibitors, and ketol-acid reductoisomerase inhibitors [1].

Generic Substitution Risks for rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate


The procurement of a cyclopropane building block with a specific stereochemical configuration is non-negotiable in medicinal chemistry and asymmetric synthesis. The (1R,2R) stereochemistry of rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is crucial for its biological activity and utility as a chiral intermediate . In-class compounds, such as ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate or cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate, cannot be simply interchanged due to divergent stereochemical outcomes in downstream reactions. The benzyl ester group is also a key differentiator, offering orthogonal deprotection conditions (hydrogenolysis) compared to the acid-labile or nucleophile-sensitive ethyl or methyl esters. Consequently, substituting this compound with a generic, achiral, or differently configured cyanocyclopropane carboxylate would compromise stereochemical integrity, alter synthetic routes, and invalidate structure-activity relationship (SAR) studies, directly impacting research reproducibility and project timelines [1].

Quantitative Evidence for rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate


Limited Direct Comparative Evidence

A comprehensive review of primary literature and patent databases reveals a critical data gap: there are no available studies that provide direct, head-to-head quantitative comparisons of rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate against a specific analog in terms of biological activity, reaction yield, or pharmacokinetic properties. While class-level data confirms the importance of the nitrile-substituted cyclopropane core for activity against targets like HCV NS3 protease [1], this evidence pertains to the broader chemotype and cannot be solely attributed to the specific compound. The absence of direct comparative data for this specific compound necessitates reliance on class-level inference and supporting evidence from vendor specifications for procurement decisions.

Medicinal Chemistry Organic Synthesis Chiral Building Blocks

Class-Level Biological Activity of Nitrile-Substituted Cyclopropanes

Amide- or nitrile-substituted cyclopropanes, the class to which rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate belongs, have been established as privileged scaffolds in medicinal chemistry with demonstrated activity against several key therapeutic targets [1]. These include serving as inhibitors of hepatitis C virus (HCV) NS3 protease, bradykinin β1 antagonists, nicotinamide phosphoribosyl transferase (NAMPT) inhibitors, and ketol-acid reductoisomerase inhibitors [1]. While this is a class-level inference and not a direct measurement for the target compound, it provides a robust, literature-backed foundation for its potential utility as a core structural motif in drug discovery programs targeting these biological pathways.

Antiviral Research Enzyme Inhibition Pharmacology

Purity and Storage Comparison

Commercial specifications for rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate from multiple vendors (MolCore, Leyan, Chemscene) consistently report a purity of 98% . This is comparable to, but does not exceed, the typical purity of related building blocks such as ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate, which is often supplied at 97% . A key differentiator for this compound is its recommended storage condition of sealed storage at 2-8°C, which is more stringent than the room temperature storage specified for some other cyanocyclopropane esters . This indicates a potentially higher sensitivity to thermal degradation or moisture, making proper cold-chain handling a critical factor for maintaining compound integrity during procurement and storage.

Chemical Sourcing Quality Control Process Chemistry

Applications of rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate


Chiral Scaffold for SAR Studies

Given the class-level evidence of biological activity for nitrile-substituted cyclopropanes [1], rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is best utilized as a chiral building block for synthesizing focused compound libraries in SAR studies. Its defined (1R,2R) stereochemistry is essential for exploring stereochemical requirements at biological targets such as HCV NS3 protease. The benzyl ester allows for selective deprotection via hydrogenolysis, enabling late-stage diversification into a variety of amide or acid derivatives without compromising the sensitive nitrile or cyclopropane moieties.

Intermediate for Peptidomimetic Inhibitors

The structural features of rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate—a conformationally constrained cyclopropane ring and a nitrile group—align with the pharmacophoric elements of peptidomimetic protease inhibitors [1]. It is a suitable advanced intermediate for constructing inhibitors that require a rigid, non-peptidic core. The nitrile group can serve as a bioisostere for a carbonyl or amide group, while the (1R,2R) configuration can be used to mimic the P2 or P3 amino acid residues in a macrocyclic inhibitor scaffold [2]. The benzyl ester provides a versatile handle for subsequent coupling reactions with elaborated peptide fragments.

Asymmetric Synthesis: Catalyst and Methodology Development

This compound is a valuable substrate for developing and testing new asymmetric catalytic methodologies. Its two stereocenters make it an ideal probe for evaluating the enantioselectivity and diastereoselectivity of novel cyclopropanation reactions or subsequent ring-opening functionalizations. The presence of both a nitrile and an ester group offers multiple reactive sites, allowing chemists to study chemoselectivity in complex transformations. Published work on similar systems highlights the utility of such substrates in achieving high diastereoselectivities (up to 19:1 dr) in cyclopropanation reactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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